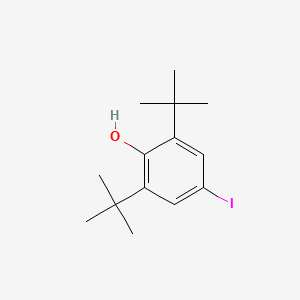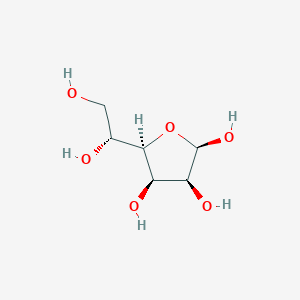
beta-D-mannofuranose
Overview
Description
Beta-D-mannofuranose is a type of D-mannofuranose that has a beta configuration at the anomeric centre . It has a molecular formula of C6H12O6 .
Synthesis Analysis
Beta-D-mannofuranose can be synthesized through free-radical polymerization of sugar-based monomers . A study reported the synthesis of new glyco-copolymers containing alpha-D-glucofuranose and alpha-D-mannofuranose groups . The process involved the polymerization of the alpha-D-glucofuranose- and alpha-D-mannofuranose-based monomers using a facile free-radical polymerization technique .Molecular Structure Analysis
The molecular structure of beta-D-mannofuranose includes a five-membered ring (furanose), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) . The molecule contains a total of 24 bonds, including 12 non-H bonds and 2 rotatable bonds .Physical And Chemical Properties Analysis
Beta-D-mannofuranose has an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da . It is a stable molecule with a density of 1.8±0.0 g/cm3, and it has a boiling point of 476.9±0.0 °C at 760 mmHg .Scientific Research Applications
Protecting Groups and Building Blocks in Carbohydrate Chemistry
Beta-D-Mannofuranose derivatives have been explored as protecting groups and building blocks in carbohydrate chemistry. Salman et al. (2004) synthesized tricyclic furanoid dichloroacetyl orthoesters of D-mannose from 1,2-O-trichloroethylidene-beta-D-mannofuranose, showcasing their potential as useful entities in forming new mannofuranosidic units (Salman, Kök, & Yüceer, 2004).
Artifact Identification in Carbohydrate Analysis
Manna et al. (1993) confirmed that certain compounds, like 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose, are artifacts produced during carbohydrate analysis. They also achieved a total synthesis of 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose, contributing to the understanding of carbohydrate analysis and its challenges (Manna, Mcanalley, & Ammon, 1993).
Polymerization in Biomacromolecules
The polymerization of 1,6-Anhydro-D-hexofuranoses, including 1,6-anhydro-beta-D-mannofuranose, leads to the formation of hyperbranched polysaccharides. These polysaccharides have shown promising characteristics like low intrinsic viscosities and Newtonian behavior in aqueous solutions, as explored by Hoai et al. (2011) (Hoai, Sasaki, Sasaki, Kaga, Kakuchi, & Satoh, 2011).
Bicyclic Analogues in Chemical Synthesis
Berges et al. (2001) synthesized bicyclic analogues of β-D-mannopyranose, replacing certain oxygen atoms with nitrogen, from D-mannofuranose. This study represents an innovative approach in the chemical synthesis of sugar analogues (Berges, Fan, Liu, & Dalley, 2001).
Synthesis of Mannofuranosides
Schmidt et al. (1980) performed a synthesis of α- and β-D-mannofuranosides via 1-O-alkylation, demonstrating high stereoselectivity. This method contributes to the field of carbohydrate chemistry by enabling precise control over glycosidic bond formation (Schmidt, Reichrath, & Moering, 1980).
Cu(I)-Catalyzed Formation in Heterocycles
Miner et al. (2005) utilized D-mannofuranose for the synthesis of new 1,2,3-triazolecarbohybrids. This approach represents a novel application in the creation of di- and trisaccharide carbohybrid analogs (Miner, Wagner, & Norris, 2005).
Future Directions
Research on beta-D-mannofuranose and related compounds is ongoing. For instance, new glyco-copolymers containing alpha-D-glucofuranose and alpha-D-mannofuranose groups have been synthesized for potential applications in biomedicine . Another study synthesized protected mannofuranose as a glycosyl donor for the formation of mannofuranoside derivatives . These studies indicate the potential of beta-D-mannofuranose in the development of new materials and therapeutic agents.
properties
IUPAC Name |
(2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-VFUOTHLCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-mannofuranose | |
CAS RN |
40550-49-0 | |
| Record name | beta-D-Mannofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-MANNOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE93LR3OO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Nitrophenyl)sulfonyl]benzoic acid](/img/structure/B3052268.png)
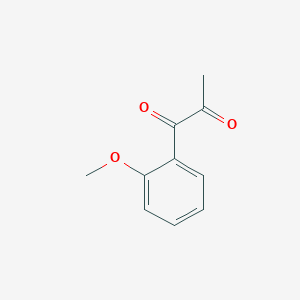
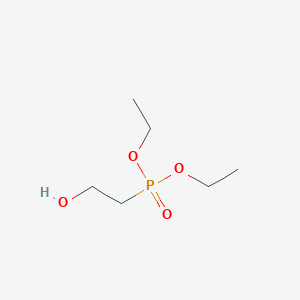
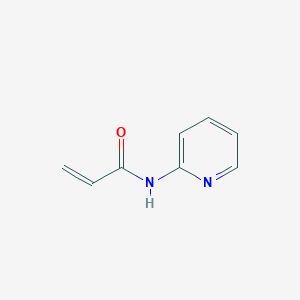


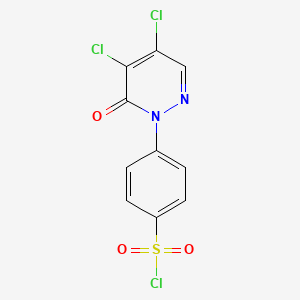
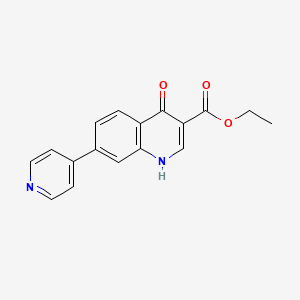

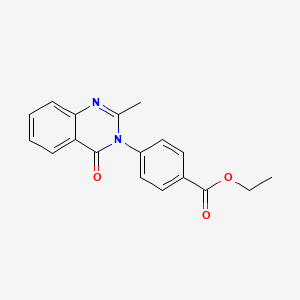


![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)
